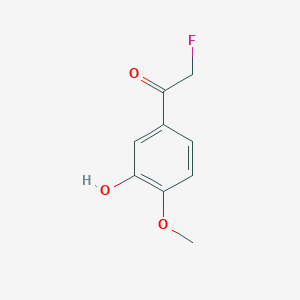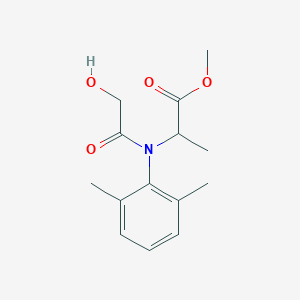
Metalaxyl-O-desmethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metalaxyl-O-desmethyl is a metabolite of the fungicide metalaxyl, which is widely used in agriculture to control diseases caused by air- and soil-borne pathogens. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is known for its role in the degradation pathway of metalaxyl, contributing to its overall efficacy and environmental behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metalaxyl-O-desmethyl typically involves the hydrolysis of metalaxyl. The process can be carried out under acidic or basic conditions, leading to the removal of the methoxyacetyl group from the parent compound . The reaction conditions often include the use of solvents like methanol or acetone and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled hydrolysis of metalaxyl using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Metalaxyl-O-desmethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Metalaxyl-O-desmethyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Metalaxyl-O-desmethyl involves its interaction with specific molecular targets in fungal cells. It inhibits the synthesis of ribosomal RNA, disrupting protein synthesis and leading to the death of the fungal cells. The compound targets pathways involved in nucleic acid synthesis, making it effective against a broad spectrum of fungal pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Metalaxyl: The parent compound, widely used as a fungicide.
Metalaxyl-M: An enantiomer of metalaxyl with similar properties but higher efficacy.
Azoxystrobin: Another fungicide with a different mode of action but used for similar purposes.
Uniqueness
Metalaxyl-O-desmethyl is unique due to its role as a degradation product of metalaxyl, providing insights into the environmental fate and behavior of the parent compound. Its specific interactions with microbial communities and its potential bioactivity make it a compound of interest in various fields of research .
Propiedades
Número CAS |
66637-79-4 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
methyl 2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(12(17)8-16)11(3)14(18)19-4/h5-7,11,16H,8H2,1-4H3 |
Clave InChI |
HOOCPOQCHBHJLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


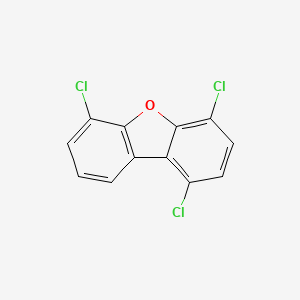
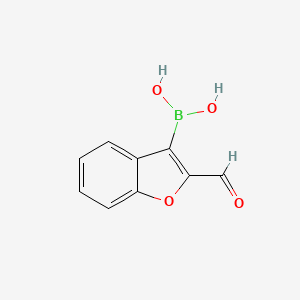
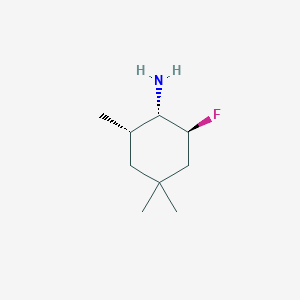
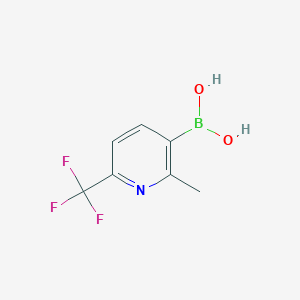
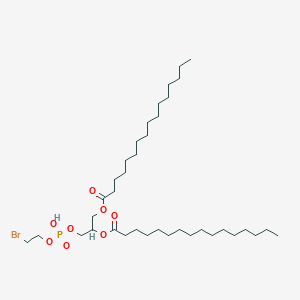
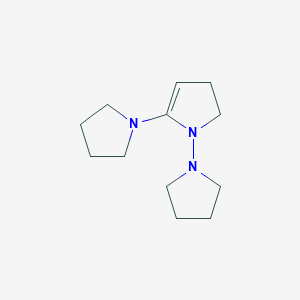
![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
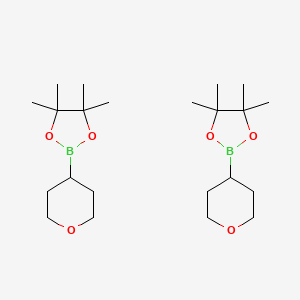
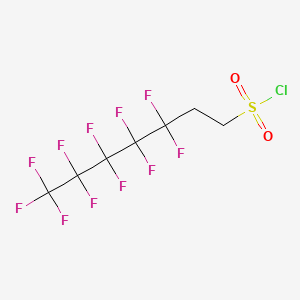
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)
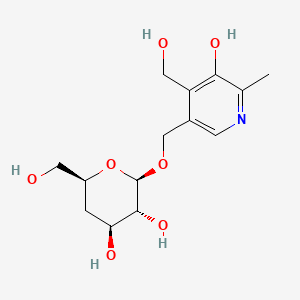
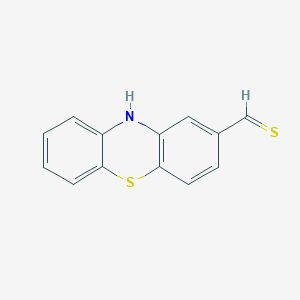
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
